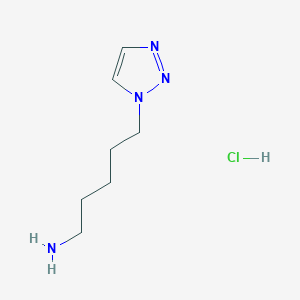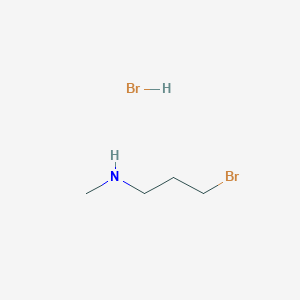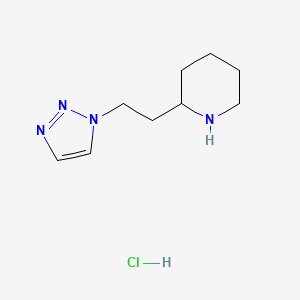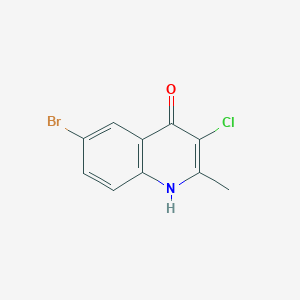
6-Bromo-3-chloro-4-hydroxy-2-methylquinoline
Übersicht
Beschreibung
“6-Bromo-3-chloro-4-hydroxy-2-methylquinoline” is a chemical compound that belongs to the group of quinolone antibiotics . Its empirical formula is C10H7BrClNO .
Molecular Structure Analysis
The molecular weight of “6-Bromo-3-chloro-4-hydroxy-2-methylquinoline” is 272.52 g/mol . The SMILES string representation of the molecule isCc1cc(O)c2cc(Br)ccc2n1 . Physical And Chemical Properties Analysis
“6-Bromo-3-chloro-4-hydroxy-2-methylquinoline” is a solid compound . Its molecular weight is 272.52 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Analysis
- Knorr Synthesis : 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline is synthesized using a Knorr reaction, involving a condensation between b-keto esters and 4-bromoaniline, followed by cyclization (Wlodarczyk et al., 2011).
Antifungal Activity
- Fungitoxicity : This compound has demonstrated antifungal activity against various fungi like Aspergillus niger and Trichophyton mentagrophytes (Gershon, Clarke & Gershon, 1996).
Chemical Transformations
- Preparation of Quinoline Derivatives : It's used in the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones, illustrating the regiochemistry in nucleophilic substitution reactions (Choi & Chi, 2004).
- Photoelectron Spectroscopy : The compound's ionization potentials and molecular orbital energies have been studied, offering insights into its electronic properties (Ahmed et al., 1997).
Photochromic Applications
- Spiropyrans and Spirooxazines : This compound is used in the synthesis of photochromic spiro[indoline-2,2′-2H- pyrano[3,2-h]quinolines], which have potential applications in molecular switches and sensors (Voloshin et al., 2008).
Antimicrobial Potentials
- Antimicrobial Activities : In the context of food preservation, the antimicrobial activities of 4-methylquinoline analogues, including compounds related to 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline, have been investigated (Kim et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-bromo-3-chloro-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-5-9(12)10(14)7-4-6(11)2-3-8(7)13-5/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJPCOQHZHJLPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-chloro-4-hydroxy-2-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




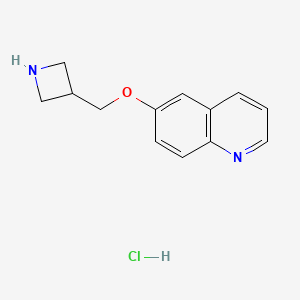
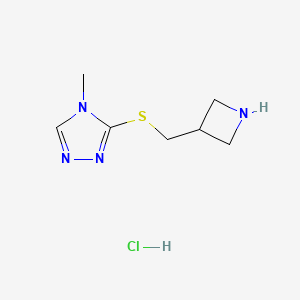
![3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1446815.png)
